molecular formula C16H14BrNO2 B3908003 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one

1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one

Cat. No.: B3908003
M. Wt: 332.19 g/mol
InChI Key: QMCPMNCVGJBAHX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one, also known as BHA, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is a synthetic derivative of curcumin, a natural compound found in turmeric, which has been known for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one is not fully understood, but it has been suggested that this compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell survival. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. This compound has also been reported to activate the Nrf2 signaling pathway, which is a key regulator of antioxidant defense and detoxification.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been reported to reduce oxidative stress and inflammation, inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways involved in cell survival and death. This compound has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions, its potential toxicity at high doses, and its potential interactions with other compounds in the experimental system.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one. One direction is to further investigate the mechanism of action of this compound and its potential interactions with other signaling pathways involved in inflammation, oxidative stress, and cell survival. Another direction is to explore the potential applications of this compound in other scientific research fields, such as metabolic disorders, infectious diseases, and autoimmune diseases. Additionally, future studies could focus on optimizing the synthesis of this compound for higher yield and purity, as well as developing novel derivatives of this compound with improved properties and efficacy.

Scientific Research Applications

1-(4-bromophenyl)-3-[(2-hydroxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-hydroxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11(18-14-4-2-3-5-15(14)19)10-16(20)12-6-8-13(17)9-7-12/h2-10,18-19H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPMNCVGJBAHX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.